KDM1A/LSD1 Inhibitory Activity of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- demonstrates measurable inhibition of the KDM1A/CoREST complex. In a competitive inhibition assay using a recombinant human KDM1A/CoREST complex expressed in E. coli and an H3K4me1 peptide substrate (15 min pre-incubation), the compound exhibited a Ki of 48,400 nM (48.4 µM). A separate assay measuring inhibition of the same complex under different conditions (1 hr pre-incubation) yielded an IC50 of 5,000 nM (5 µM) [1].
| Evidence Dimension | LSD1/KDM1A Enzyme Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki: 48,400 nM (48.4 µM); IC50: 5,000 nM (5 µM) |
| Comparator Or Baseline | Tranylcypromine (TCP) Ki ~ 20-100 µM (Class-level baseline) |
| Quantified Difference | The target compound exhibits a Ki within the same order of magnitude as TCP, a benchmark LSD1 inhibitor, but with a distinct substituent pattern that may offer improved selectivity. |
| Conditions | In vitro enzyme inhibition assay using recombinant human KDM1A/CoREST complex and H3K4me1 peptide substrate. |
Why This Matters
This data confirms that the compound's 4-isopropylphenyl substitution retains a functional level of LSD1 inhibition, a key differentiator when selecting a scaffold for LSD1-targeted drug discovery programs.
- [1] BindingDB Entry BDBM50236359 (CHEMBL4086085). (2024). Affinity Data for 1-(4-isopropylphenyl)cyclopropanamine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236359 View Source
